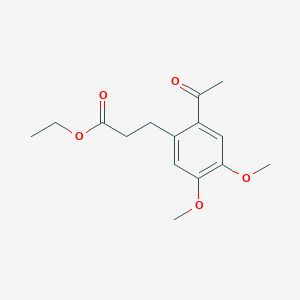
Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate is represented by the formula C15H20O5. More detailed structural information, such as NMR, HPLC, LC-MS, UPLC, can be found in the document regarding this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C15H20O5) and molecular weight (280.32 g/mol). More detailed information can be obtained from its safety data sheet .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Intermediate in Organic Syntheses : Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)-propionate has been identified as an intermediate in organic synthesis processes, utilizing catalysts like palladium-on-carbon for condensation and hydrogenation reactions. This showcases the compound's role in synthesizing complex organic molecules, which could extend to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate (Horning, Koo, Fish, & Walker, 2003).
Spectroscopy and Polymorphism
- Characterization of Polymorphic Forms : A study on a structurally similar investigational pharmaceutical compound highlighted the use of spectroscopic and diffractometric techniques to characterize polymorphic forms, which is crucial for understanding the physical and chemical properties of pharmaceutical compounds. This application could be relevant for this compound in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).
Electrochemistry
- Electroreductive Cyclization : Research on ethyl 2-bromo-3-(propargyloxy)propanoates highlighted electroreductive intramolecular cyclization catalyzed by nickel complexes. Such reactions are significant in organic synthesis, potentially offering pathways for modifying this compound or synthesizing related compounds (Esteves et al., 2005).
Antimicrobial and Herbicidal Activities
- Herbicidal Activities : Novel ethyl propanoates/acetates have been synthesized and evaluated for their herbicidal activities. These compounds target specific enzymes in monocot chloroplasts, indicating potential agricultural applications for this compound derivatives (Xu, Zhang, Wang, & Li, 2017).
Material Science
- Synthesis of Tetrazole Derivatives : Research involving the synthesis of tetrazole derivatives with dimethoxyphenyl groups suggests potential applications in developing new materials with unique properties, possibly extending to this compound-based compounds (Mulwad, Pawar, & Chaskar, 2008).
Propiedades
IUPAC Name |
ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-5-20-15(17)7-6-11-8-13(18-3)14(19-4)9-12(11)10(2)16/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZYKBFRODAJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1C(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)
![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)

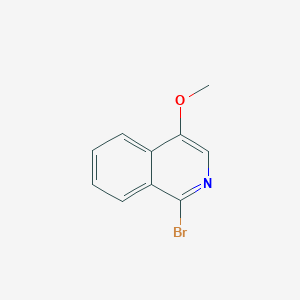
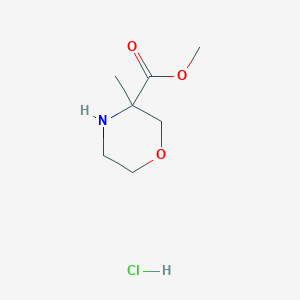
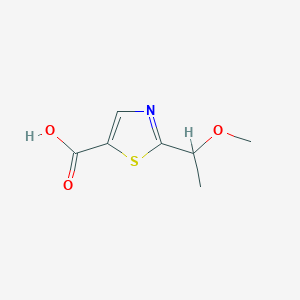

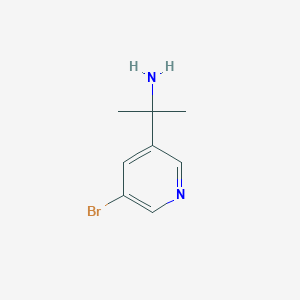
![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)
![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)
![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)
